- Tricyclic nitrogen containing compounds for treating neisseria gonorrhoea infection, World Intellectual Property Organization, , ,

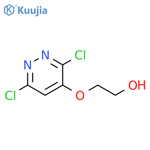

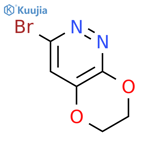

Cas no 943026-40-2 (3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine)

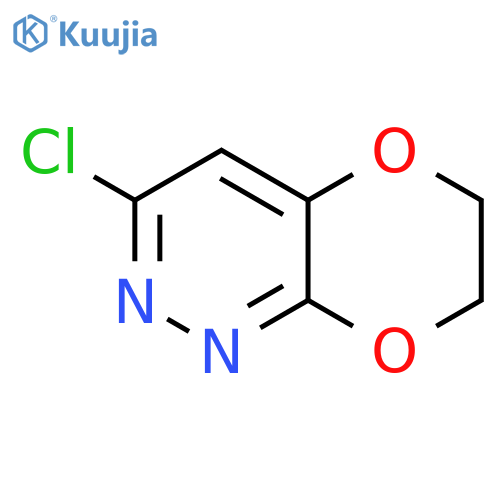

943026-40-2 structure

商品名:3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine

CAS番号:943026-40-2

MF:C6H5ClN2O2

メガワット:172.569100141525

MDL:MFCD09907908

CID:1033005

PubChem ID:55267440

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine 化学的及び物理的性質

名前と識別子

-

- 3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine

- 3-CHLORO-6,7-DIHYDRO[1,4]DIOXINO[2,3-C]PYRIDAZINE

- [1,4]Dioxino[2,3-c]pyridazine, 3-chloro-6,7-dihydro-

- PVPVPUGHBYWWMK-UHFFFAOYSA-N

- FCH876162

- 6106AC

- AK120122

- AX8245538

- 3-CHLORO-6H,7H-[1,4]DIOXINO[2,3-C]PYRIDAZINE

- 3-Chloro-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine (ACI)

- AKOS006313349

- DB-357020

- F2147-2971

- AS-50122

- SCHEMBL634208

- O10985

- CS-0046209

- 943026-40-2

- DTXSID30717194

- 3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine

-

- MDL: MFCD09907908

- インチ: 1S/C6H5ClN2O2/c7-5-3-4-6(9-8-5)11-2-1-10-4/h3H,1-2H2

- InChIKey: PVPVPUGHBYWWMK-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C2C(OCCO2)=NN=1

計算された属性

- せいみつぶんしりょう: 172.0039551g/mol

- どういたいしつりょう: 172.0039551g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 44.2

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0046209-1g |

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | ≥98.0% | 1g |

$580.0 | 2022-04-26 | |

| ChemScence | CS-0046209-100mg |

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | ≥98.0% | 100mg |

$180.0 | 2022-04-26 | |

| TRC | C597928-50mg |

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | 50mg |

$ 160.00 | 2022-06-06 | ||

| Aaron | AR00IIQN-250mg |

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | 97% | 250mg |

$139.00 | 2025-02-10 | |

| 1PlusChem | 1P00IIIB-100mg |

3-chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | >98% | 100mg |

$155.00 | 2024-04-19 | |

| A2B Chem LLC | AI62995-250mg |

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | 95% | 250mg |

$357.00 | 2024-07-18 | |

| 1PlusChem | 1P00IIIB-1g |

3-chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | 95% | 1g |

$985.00 | 2024-04-19 | |

| eNovation Chemicals LLC | D585110-1g |

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | 95% | 1g |

$785 | 2025-02-25 | |

| eNovation Chemicals LLC | D585110-1g |

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | 95% | 1g |

$785 | 2025-02-28 | |

| Crysdot LLC | CD11007451-250mg |

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | 95+% | 250mg |

$297 | 2024-07-19 |

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C

1.2 Reagents: Water Solvents: 1,4-Dioxane

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8, cooled

1.2 Reagents: Water Solvents: 1,4-Dioxane

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8, cooled

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C

1.2 Reagents: 1,4-Dioxane , Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

1.2 Reagents: 1,4-Dioxane , Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

リファレンス

- Tricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 72 h, 80 °C

1.2 Reagents: Tetrahydrofuran , Water ; cooled

1.2 Reagents: Tetrahydrofuran , Water ; cooled

リファレンス

- Preparation of azatricyclic compounds for the treatment of bacterial infection, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

リファレンス

- Tricyclic nitrogen-containing compounds as mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of tuberculosis, European Patent Organization, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C

1.2 Reagents: Water Solvents: 1,4-Dioxane ; cooled

1.2 Reagents: Water Solvents: 1,4-Dioxane ; cooled

リファレンス

- Bicyclic nitrogen-containing compounds as Mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane ; 0 °C; 16 h, 110 °C; 110 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

リファレンス

- Preparation of azabicyclic(thio)amides as fungicidal compounds, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C

1.2 Reagents: Water Solvents: 1,4-Dioxane ; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

1.2 Reagents: Water Solvents: 1,4-Dioxane ; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

リファレンス

- Preparation of 1-methyl-1H-1,5-naphthyridin-2-ones and related compounds as antibacterial agents, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C

リファレンス

- Preparation of pyrroloquinoxalinones as antibacterials, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C

リファレンス

- Novel tricyclics (e.g., GSK945237) as potent inhibitors of bacterial type IIA topoisomerases, Bioorganic & Medicinal Chemistry Letters, 2016, 26(10), 2464-2469

合成方法 10

はんのうじょうけん

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C

1.2 Reagents: 1,4-Dioxane , Water ; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

1.2 Reagents: 1,4-Dioxane , Water ; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

リファレンス

- Tricyclic nitrogen-containing compounds as mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of tuberculosis, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C

1.2 Reagents: 1,4-Dioxane Solvents: Water

1.2 Reagents: 1,4-Dioxane Solvents: Water

リファレンス

- Heterocyclic compounds, their preparation and their use as antibacterials, World Intellectual Property Organization, , ,

合成方法 12

はんのうじょうけん

リファレンス

- Pyrrolo[3,2,1-ij]quinolin-4-one derivatives for treating tuberculosis, their preparation, and pharmaceutical compositions, European Patent Organization, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C

1.2 Reagents: Water Solvents: 1,4-Dioxane

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

1.2 Reagents: Water Solvents: 1,4-Dioxane

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

リファレンス

- 1,2-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one derivatives as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infection, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん

リファレンス

- Derivatives and analogs of N-ethylquinolones and N-ethylazaquinolones as antibacterial agents and their preparation and use in the treatment of bacterial infection and tuberculosis, European Patent Organization, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C

1.2 Reagents: 1,4-Dioxane

1.2 Reagents: 1,4-Dioxane

リファレンス

- Tricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,

合成方法 16

はんのうじょうけん

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C

1.2 Reagents: Water Solvents: 1,4-Dioxane

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

1.2 Reagents: Water Solvents: 1,4-Dioxane

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

リファレンス

- Pyrrolo[3,2,1-ij]quinolin-4-one derivatives for treating tuberculosis and their preparation, World Intellectual Property Organization, , ,

合成方法 17

はんのうじょうけん

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C

1.2 Reagents: Water Solvents: 1,4-Dioxane

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

1.2 Reagents: Water Solvents: 1,4-Dioxane

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

リファレンス

- Heterotricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,

合成方法 18

はんのうじょうけん

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C

1.2 Reagents: 1,4-Dioxane

1.3 Reagents: Water ; cooled

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 8

1.2 Reagents: 1,4-Dioxane

1.3 Reagents: Water ; cooled

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 8

リファレンス

- Derivatives and analog of N-ethylquinolones and N-ethylazaquinolones as antibacterial agents and their preparation, World Intellectual Property Organization, , ,

合成方法 19

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ; 18 h, rt → 110 °C; cooled

1.2 Solvents: Water ; cooled

1.2 Solvents: Water ; cooled

リファレンス

- Preparation of 2-oxo-4,4,5,5,6,6,7,7-octahydrobenzoxazole derivatives, and their use as antibacterial compounds, World Intellectual Property Organization, , ,

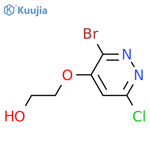

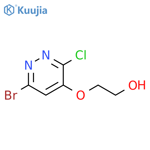

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Raw materials

- 2-[(3-Bromo-6-chloro-4-pyridazinyl)oxy]ethanol

- 2-((3,6-dichloropyridazin-4-yl)oxy)ethan-1-ol

- Ethanol, 2-[(6-bromo-3-chloro-4-pyridazinyl)oxy]-

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Preparation Products

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

943026-40-2 (3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine) 関連製品

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量